molecular formula C7H6BrN3 B12331238 4-Bromopyrazolo[1,5-a]pyridin-7-amine

4-Bromopyrazolo[1,5-a]pyridin-7-amine

Cat. No.: B12331238
M. Wt: 212.05 g/mol
InChI Key: XTKMILZUBVWVHW-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring structure that includes both pyrazole and pyridine rings, with a bromine atom at the 4-position and an amine group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold. The reaction conditions often include the use of microwave irradiation to enhance the efficiency and yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromopyrazolo[1,5-a]pyridin-7-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a]pyridines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

4-Bromopyrazolo[1,5-a]pyridin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromopyrazolo[1,5-a]pyridin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom and amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromopyrazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H,9H2

InChI Key

XTKMILZUBVWVHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)N)Br

Origin of Product

United States

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